MOR Activation Potency: N-Desethyletonitazene vs. Fentanyl in β-Arrestin 2 and Aequoscreen® Assays
In a direct head-to-head study by Monti et al. (2024), N-desethyletonitazene demonstrated 6–9-fold greater potency at the μ-opioid receptor than fentanyl, with EC50 values of 3.35 nM in the β-arrestin 2 recruitment assay and 0.500 nM in the Aequoscreen® (mini-Gi) assay [1]. The study also confirmed that the compound's efficacy (Emax) exceeded that of fentanyl in both assays, indicating not only higher potency but also greater maximal receptor activation [1].
| Evidence Dimension | MOR activation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 3.35 nM (β-arrestin 2); EC50 = 0.500 nM (Aequoscreen®/mini-Gi) |
| Comparator Or Baseline | Fentanyl: EC50 values in the same assay systems (exact fentanyl EC50 values within the study were used to calculate 6–9-fold difference) |
| Quantified Difference | 6–9-fold higher potency than fentanyl; higher efficacy (Emax) than fentanyl in both assays |
| Conditions | Stable MOR-expressing cell lines; β-arrestin 2 recruitment assay and Aequoscreen® mini-Gi protein recruitment assay; reference standard purity confirmed by NMR, CE, and HRMS |
Why This Matters
A 6–9-fold potency multiplier over fentanyl directly impacts dose selection for in vitro pharmacology studies and informs the risk assessment needed for safe handling and procurement of reference standards.
- [1] Monti MC, De Vrieze LM, Pottie E, Walton SE, Logan BK, Krotulski AJ, Stove CP, Vandeputte MM. Detection of N-desethyl etonitazene in a drug checking sample: Chemical analysis and pharmacological characterization of a recent member of the 2-benzylbenzimidazole 'nitazene' class. Journal of Pharmaceutical and Biomedical Analysis. 2024;248:116307. DOI: 10.1016/j.jpba.2024.116307. View Source
